REACTION_CXSMILES
|
[OH-:1].[Na+].O[C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1O.S([O:30][CH3:31])(OC)(=O)=O.[CH3:32]C1C=CC=CC=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:32][O:1][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[O:30][CH3:31] |f:0.1,5.6|
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Name
|
|
Quantity
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52 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)O
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Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
Under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is formulated at room temperature
|
Type
|
STIRRING
|
Details
|
to perform stirring
|
Type
|
CUSTOM
|
Details
|
reaction, which
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Type
|
TEMPERATURE
|
Details
|
The reaction product is cooled
|
Type
|
FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
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the filter cake is washed sequentially with 400 ml methylbenzene and 400 ml NaOH solution with the concentration of 5%
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
finally dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |